molecular formula C23H20N2O2 B12929426 Acetamide, N-(2,3-dihydro-5-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)- CAS No. 61458-19-3

Acetamide, N-(2,3-dihydro-5-methyl-2-oxo-3,3-diphenyl-1H-indol-1-yl)-

Cat. No.: B12929426
CAS No.: 61458-19-3
M. Wt: 356.4 g/mol
InChI Key: WVKNKNHINWTNJM-UHFFFAOYSA-N
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Description

N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2-oxo-3,3-diphenylindole with acetic anhydride in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide .

Chemical Reactions Analysis

Types of Reactions: N-(5-Methyl-2-oxo-3,3-diphenylindolin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

  • Oxidation products include oxo derivatives.
  • Reduction products include reduced indole derivatives.
  • Substitution products vary based on the substituent introduced (e.g., bromo, nitro, sulfo derivatives).

Mechanism of Action

Properties

CAS No.

61458-19-3

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

N-(5-methyl-2-oxo-3,3-diphenylindol-1-yl)acetamide

InChI

InChI=1S/C23H20N2O2/c1-16-13-14-21-20(15-16)23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(27)25(21)24-17(2)26/h3-15H,1-2H3,(H,24,26)

InChI Key

WVKNKNHINWTNJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C

Origin of Product

United States

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